molecular formula C6H3FINO2 B1388184 2-Fluoro-4-iodonicotinic acid CAS No. 884494-51-3

2-Fluoro-4-iodonicotinic acid

Cat. No.: B1388184
CAS No.: 884494-51-3
M. Wt: 267 g/mol
InChI Key: QKPLTGKHTYHYLU-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodonicotinic acid is a chemical compound with the molecular formula C6H3FINO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are replaced by fluorine and iodine atoms, respectively

Scientific Research Applications

2-Fluoro-4-iodonicotinic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P271, P261, and P280 .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-iodonicotinic acid can change over time. This compound is generally stable when stored at temperatures between 2-8°C and protected from light . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it suitable for various in vitro and in vivo studies. Researchers have observed consistent results in experiments involving this compound, indicating its reliability and effectiveness in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, where specific dosages are required to achieve the desired biochemical reactions or cellular responses . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. Researchers have used various animal models to study the compound’s effects, providing valuable insights into its safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in organic synthesis and biochemical reactions is facilitated by its ability to form stable intermediates and participate in specific reactions . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells. Understanding the metabolic pathways involving this compound is crucial for optimizing its use in biochemical research and applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its activity and function. Researchers have studied the transport mechanisms of this compound to understand its distribution patterns and optimize its use in various experimental settings. The ability of this compound to reach specific cellular compartments is essential for its effectiveness in biochemical research.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for optimizing its use in biochemical research and applications. Researchers have employed various techniques to study the localization patterns of this compound, providing valuable insights into its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the use of diethyl ether and methanol as solvents, with trimethylsilyldiazomethane as a reagent. The reaction is carried out under a nitrogen atmosphere at room temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-iodonicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation processes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation reactions can produce carboxylic acids or other oxidized products.

Comparison with Similar Compounds

  • 2-Fluoro-4-chloronicotinic acid
  • 2-Fluoro-4-bromonicotinic acid
  • 2-Fluoro-4-iodopyridine-3-carboxylic acid

Comparison: Compared to its analogs, 2-Fluoro-4-iodonicotinic acid is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These differences can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-fluoro-4-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLTGKHTYHYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660498
Record name 2-Fluoro-4-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-51-3
Record name 2-Fluoro-4-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoro-4-iodopyridine-3-carboxaldehyde (10.0 g, 39.8 mmol) in tert-butanol (350 mL) and water (100 mL) at room temperature were added 2-methyl-2-butene (42.1 ml, 398 mmol), sodium phosphate, monobasic, monohydrate (60.5 g, 438 mmol) and sodium chlorite (18.0 g, 199 mmol). The reaction mixture was stirred at room temperature for 75 min. The reaction mixture was diluted with dichloromethane and a 6M aqueous solution of hydrochloric acid was added until pH ˜2. The water layer was extracted with dichloromethane. The organic phase was dried over MgSO4, filtered and concentrated in vacuo. Purification by MPLC (CH2Cl2/MeOH+1% AcOH: 100/0 to 80/20) afforded 2-fluoro-4-iodonicotinic acid (10.63 g, 39.8 mmol, 100% yield). MS (ESI pos. ion) m/z: 268 (MH+). Calc'd exact mass for C6H3FINO2: 267.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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